molecular formula C8H14O B12686514 3-Octenal CAS No. 76595-71-6

3-Octenal

Cat. No.: B12686514
CAS No.: 76595-71-6
M. Wt: 126.20 g/mol
InChI Key: WDWAUVJQFVTKEW-AATRIKPKSA-N
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Description

3-Octenal is an organic compound with the molecular formula C8H14O . It is an unsaturated aldehyde, characterized by the presence of a double bond between the third and fourth carbon atoms in its eight-carbon chain. This compound is known for its distinctive odor and is often used in the flavor and fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Octenal can be synthesized through various methods. One common synthetic route involves the 1,4-addition of aldehydes to vinyl ketones . For instance, citronellal can be reacted with 3-buten-2-one in the presence of diethylaminotrimethylsilane as a catalyst. The reaction is typically carried out in acetonitrile at reflux temperature, and the product is purified through distillation .

Industrial Production Methods: Industrial production of this compound often involves the oxidation of 3-octanol . This process can be catalyzed by various oxidizing agents, such as potassium permanganate or chromium trioxide, under controlled conditions to ensure the selective formation of the aldehyde group.

Chemical Reactions Analysis

Types of Reactions: 3-Octenal undergoes several types of chemical reactions, including:

    Oxidation: It can be further oxidized to form 3-octanoic acid.

    Reduction: It can be reduced to 3-octanol using reducing agents like sodium borohydride.

    Addition Reactions: The double bond in this compound can participate in addition reactions with halogens or hydrogen.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Addition Reactions: Halogens (e.g., bromine) in inert solvents like carbon tetrachloride.

Major Products Formed:

    Oxidation: 3-Octanoic acid.

    Reduction: 3-Octanol.

    Addition Reactions: Dihalogenated or hydrogenated products depending on the reagent used.

Scientific Research Applications

3-Octenal has a wide range of applications in scientific research:

    Chemistry: Used as a starting material or intermediate in organic synthesis.

    Biology: Studied for its role in pheromone signaling in insects.

    Medicine: Investigated for its potential antimicrobial properties.

    Industry: Utilized in the flavor and fragrance industry due to its pleasant odor.

Mechanism of Action

The mechanism of action of 3-Octenal involves its interaction with various molecular targets. In biological systems, it can act as a signaling molecule, interacting with olfactory receptors. Its aldehyde group can form Schiff bases with amines, which is a key step in many biochemical pathways.

Comparison with Similar Compounds

    3-Octanol: An alcohol with a similar carbon chain but lacks the aldehyde group.

    1-Octen-3-ol: Another unsaturated alcohol with a double bond at a different position.

Uniqueness: 3-Octenal is unique due to its aldehyde functional group and the position of its double bond, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

76595-71-6

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

(E)-oct-3-enal

InChI

InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h5-6,8H,2-4,7H2,1H3/b6-5+

InChI Key

WDWAUVJQFVTKEW-AATRIKPKSA-N

Isomeric SMILES

CCCC/C=C/CC=O

Canonical SMILES

CCCCC=CCC=O

Origin of Product

United States

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